3-Hydroxy-N6,N6,N6-trimethyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydroxy-N6, N6, N6-trimethyl-L-lysine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 3-hydroxy-N6, N6, N6-trimethyl-L-lysine is primarily located in the mitochondria. 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid can be biosynthesized from N6, N6, N6-trimethyl-L-lysine and oxoglutaric acid through the action of the enzyme trimethyllysine dioxygenase, mitochondrial. In addition, 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine can be converted into glycine and 4-trimethylammoniobutanal through its interaction with the enzyme serine hydroxymethyltransferase, cytosolic. In humans, 3-hydroxy-N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway.
3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine is the 3-hydroxy derivative of N(6),N(6),N(6)-trimethyl-L-lysine It has a role as a human metabolite and a mouse metabolite. It is a quaternary ammonium ion and a N(6),N(6),N(6)-trimethyl-L-lysine. It is a tautomer of a 3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine zwitterion.
Properties
Molecular Formula |
C9H21N2O3+ |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
[(5S)-5-amino-5-carboxy-4-hydroxypentyl]-trimethylazanium |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1/t7?,8-/m0/s1 |
InChI Key |
ZRJHLGYVUCPZNH-MQWKRIRWSA-O |
Isomeric SMILES |
C[N+](C)(C)CCCC([C@@H](C(=O)O)N)O |
SMILES |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
Canonical SMILES |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.